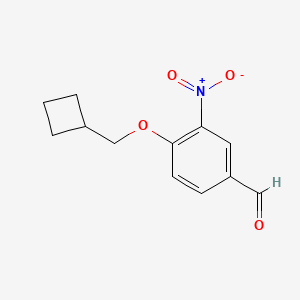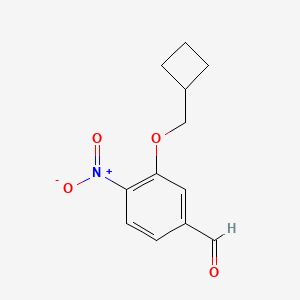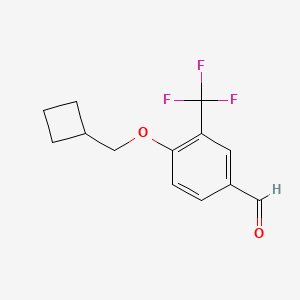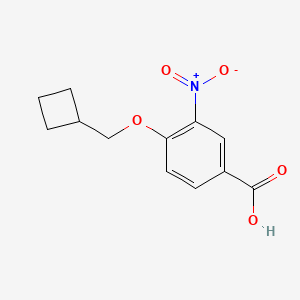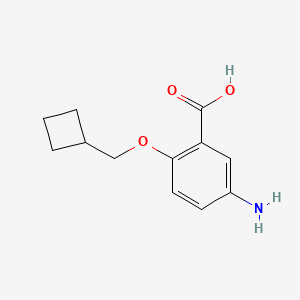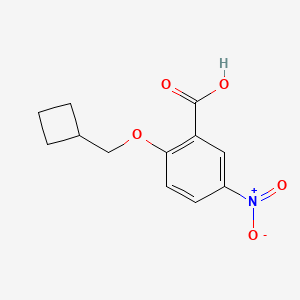
2-(Cyclobutylmethoxy)-5-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobutylmethoxy)-5-nitrobenzoic acid is an organic compound characterized by a cyclobutylmethoxy group attached to a benzoic acid core, with a nitro group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Formation of Cyclobutylmethanol: Cyclobutylmethanol is synthesized separately through the reduction of cyclobutanone using sodium borohydride in methanol.
Esterification: The cyclobutylmethanol is then esterified with the nitrated benzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.
Hydrolysis: Finally, the ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Amine Derivative: Formed from the reduction of the nitro group.
Alcohol Derivative: Formed from the reduction of the carboxylic acid group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
2-(Cyclobutylmethoxy)-5-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The nitro group can interact with the active sites of enzymes, leading to inhibition of their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
- 2-(Cyclopropylmethoxy)-5-nitrobenzoic acid
- 2-(Cyclopentylmethoxy)-5-nitrobenzoic acid
- 2-(Cyclohexylmethoxy)-5-nitrobenzoic acid
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methoxy moiety.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects imparted by the different cycloalkyl groups.
- Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ, making 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid unique in its potential uses.
属性
IUPAC Name |
2-(cyclobutylmethoxy)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-12(15)10-6-9(13(16)17)4-5-11(10)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNOFGQNNUITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
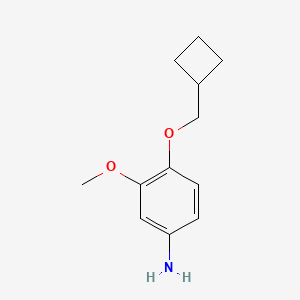
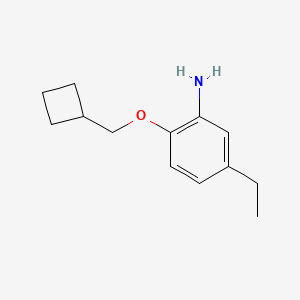
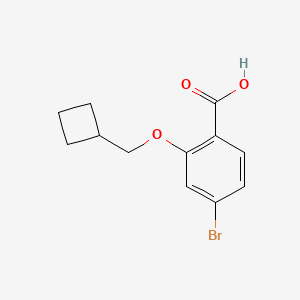
![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)
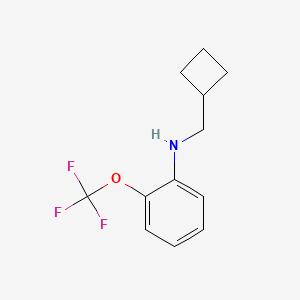
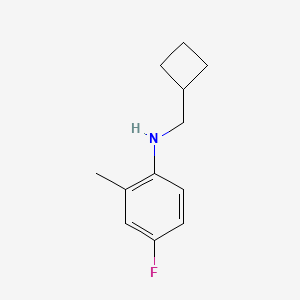
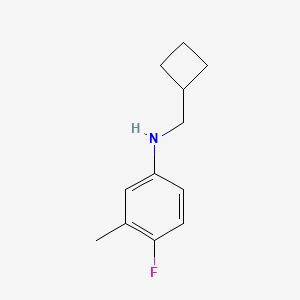
![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
![1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
